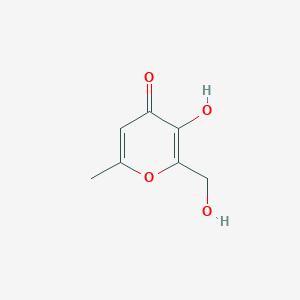

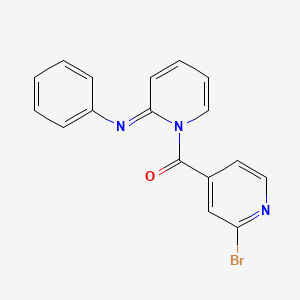

![molecular formula C14H17NO2 B2952344 N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide CAS No. 2094000-27-6](/img/structure/B2952344.png)

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide, also known as PMPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a nucleotide analogue that has been shown to inhibit the replication of retroviruses, including HIV-1, and has been proposed as a potential treatment for HIV/AIDS.

Mecanismo De Acción

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is a nucleotide analogue that works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses. N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further replication.

Biochemical and physiological effects:

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours in humans. N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is primarily excreted unchanged in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is its potency against retroviruses, including HIV-1. It has also been shown to have a low risk of inducing drug resistance, making it a potentially effective long-term treatment option. However, N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has limited solubility in water, which can make it difficult to administer in certain forms. It also has a short half-life, which may require frequent dosing.

Direcciones Futuras

Future research on N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide could focus on developing new formulations that improve solubility and bioavailability. It could also involve exploring the potential use of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide in combination with other antiviral agents to enhance its efficacy. Additionally, further studies could investigate the potential use of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide in the treatment of other viral infections, such as hepatitis B and C.

Métodos De Síntesis

The synthesis of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide involves several steps, including the protection of the hydroxyl group on the oxolane ring, the addition of a nitrogen-containing group, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the nitrogen-containing group and the prop-2-enamide moiety.

Aplicaciones Científicas De Investigación

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has been extensively studied for its potential use as an antiviral agent. In vitro studies have shown that N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is a potent inhibitor of HIV-1 replication, with an EC50 value in the low nanomolar range. It has also been shown to be effective against other retroviruses, including simian immunodeficiency virus (SIV) and feline immunodeficiency virus (FIV).

Propiedades

IUPAC Name |

N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16)/t12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVUTGFALIANQR-CHWSQXEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1CCC(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NC[C@H]1CC[C@@H](O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

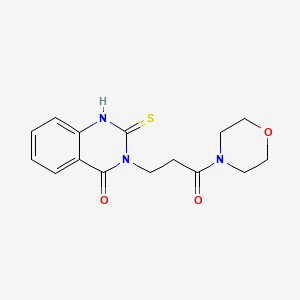

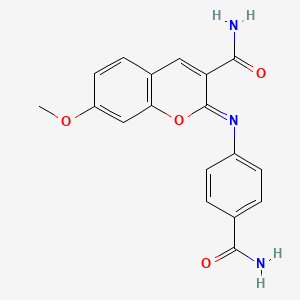

![(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2952263.png)

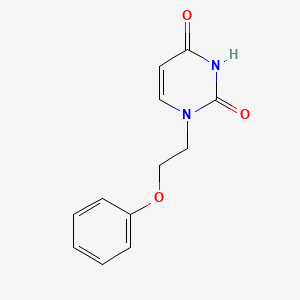

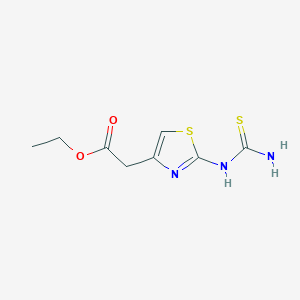

![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)

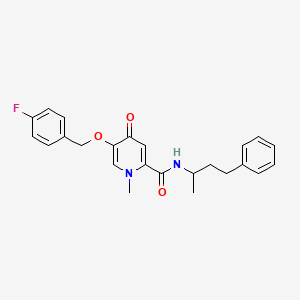

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)

![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)